Melengestrol acetate (6α-methyl-6-dehydro-16-methylene-17-acetoxyprogesterone) is a synthetic progestin, a class of hormones that mimic the effects of progesterone. [] It is primarily used in scientific research to investigate reproductive processes in various animal models, including cattle, sheep, and deer. [, , ] Melengestrol acetate has proven valuable in understanding estrous cycle regulation, hormonal interactions, and reproductive management strategies in these species. [, , ]
Melengestrol acetate is classified as a progestational steroid, which mimics the action of progesterone, a natural hormone involved in the regulation of various reproductive functions. Its chemical structure allows it to bind to progesterone receptors, thereby exerting its biological effects.
The compound is synthesized through chemical processes rather than extracted from natural sources. It is produced in laboratories and pharmaceutical settings, ensuring consistent quality and availability for veterinary applications.
The synthesis of melengestrol acetate involves several key steps, primarily utilizing organic chemistry techniques. According to a patent detailing its preparation, one effective method includes the following:
The yield reported from this method can reach up to 72.5%, with a melting point between 160°C and 163°C .
Melengestrol acetate has a complex molecular structure characterized by multiple rings typical of steroid compounds. Its molecular formula is , indicating it contains 25 carbon atoms, 32 hydrogen atoms, and 4 oxygen atoms.
Nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly used techniques to analyze its structure, providing insights into the arrangement of atoms within the molecule .
Melengestrol acetate participates in various chemical reactions typical of steroid compounds:
These reactions are critical for understanding its stability, reactivity, and potential degradation pathways when administered to livestock .
The mechanism of action of melengestrol acetate primarily involves its interaction with progesterone receptors in target tissues:
Studies indicate that melengestrol acetate's effects can vary based on dosage and administration route, highlighting its potency as a growth promoter .
Melengestrol acetate exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective veterinary products that ensure proper dosing and efficacy .
Melengestrol acetate has significant applications in veterinary medicine:
Melengestrol acetate (MGA; C₂₅H₃₂O₄) is a synthetic steroidal progestin characterized by a pregnane backbone with critical structural modifications: a 6-methyl group that enhances metabolic stability, a 16-methylene group that optimizes receptor binding geometry, and a C17α-acetoxy moiety that improves oral bioavailability. Its molecular weight is 396.52 g/mol. The conjugated diene system (Δ4,6) in ring A contributes to its high affinity for progesterone receptors. Industrial synthesis begins with diosgenin or other steroidal precursors, involving microbial dehydrogenation to introduce the Δ4,6-diene system, followed by methyl group introduction at C6 and functionalization at C16-C17. The final acetylation yields the orally active acetate ester, essential for its resistance to first-pass metabolism in ruminants [3] [4].
Table 1: Structural Characteristics of Melengestrol Acetate
Structural Feature | Chemical Group | Functional Role |
---|---|---|
C6 Position | Methyl group | Prevents metabolic inactivation (oxidation) |
C16 Position | Methylene group | Enhances progesterone receptor binding affinity |
C17 Position | Acetoxy group | Improves lipophilicity and oral absorption |
Ring A Configuration | Δ4,6-diene system | Increases receptor binding selectivity |
MGA exhibits 5.3-fold higher binding affinity for the bovine progesterone receptor (bPR) compared to natural progesterone, as demonstrated by competitive binding assays using [³H]-ORG2058 as a radioligand. This elevated affinity stems from optimal van der Waals interactions between MGA’s C6 methyl group and hydrophobic residues in the bPR ligand-binding domain. In vitro studies show half-maximal inhibitory concentrations (IC₅₀) of 1.8 nM for MGA versus 9.5 nM for progesterone. Such potency underpins MGA’s efficacy in suppressing ovulation in heifers at daily doses as low as 0.5 mg/animal. Notably, MGA metabolites retain significant bPR affinity: 6-hydroxymethyl derivatives maintain ~85% of progesterone’s binding capacity, while demethylated forms retain ~28%, indicating potential biological activity beyond the parent compound [1] [6].
MGA demonstrates negligible binding to glucocorticoid receptors (GR) in bovine tissues. Competitive binding assays against dexamethasone reveal >1,000-fold selectivity for bPR over GR (IC₅₀ > 1,000 nM for GR). This specificity contrasts with other synthetic progestins (e.g., dexamethasone derivatives) that activate glucocorticoid pathways, which can induce insulin resistance or immunosuppression. Molecular dynamics simulations attribute this selectivity to steric hindrance from MGA’s C16 methylene group, which disrupts key hydrogen bonds required for GR activation. However, in vivo studies at supra-physiological doses (5 mg/day) suggest weak transactivation of GR-regulated genes, warranting further investigation [3] [6].
Table 2: Relative Receptor Binding Affinities of MGA and Reference Compounds
Compound | Bovine Progesterone Receptor (% Progesterone Affinity) | Human Androgen Receptor (% DHT Affinity) | Glucocorticoid Receptor (% Dexamethasone Affinity) |
---|---|---|---|
Melengestrol Acetate | 530% | <1% | <0.1% |
Progesterone | 100% | <1% | 2% |
17β-Trenbolone | 120% | 98% | 15% |
Dexamethasone | <1% | <1% | 100% |
In cattle, orally administered MGA is absorbed primarily in the duodenum and jejunum, with peak plasma concentrations (100–400 pg/mL) achieved within 4 days of daily 0.5 mg dosing. Bioavailability ranges from 40–60%, limited by first-pass hepatic metabolism. Approximately 10–17% of ingested MGA passes unabsorbed through the gastrointestinal tract, while absorbed fractions undergo enterohepatic recirculation. Biliary excretion dominates elimination, with 72% of radiolabeled doses recovered in feces and 15% in urine within 21 days. Sustained feeding leads to plasma accumulation, with steady-state concentrations proportional to dose (0.5 mg/day: 30 pg/mL; 5 mg/day: 400 pg/mL) [4] [7].
MGA distributes heterogeneously in tissues, with residues highest in fat due to its high lipophilicity (logP = 5.2). After 8 weeks of 0.5 mg/day dosing, residue profiles in heifers reveal:
Residues exceed the U.S. regulatory limit (25 ppb) at doses >1.5 mg/day. MGA persists longest in fat (elimination t½ = 14 days) due to adipocyte sequestration. Unchanged MGA constitutes >75% of residues in fat but only 29–48% in liver and kidney, indicating extensive metabolism. In vitro studies with bovine liver microsomes identify seven monohydroxylated and five dihydroxylated metabolites, primarily hydroxylated at C2β, C6β, or C21 positions. These metabolites retain partial progestogenic activity, complicating residue risk assessments [2] [4] [7].
Table 3: MGA Residue Concentrations in Cattle Tissues After 8 Weeks of Daily Dosing
Tissue | 0.5 mg/day (μg/kg) | 1.5 mg/day (μg/kg) | 5.0 mg/day (μg/kg) | Primary Residue Form |
---|---|---|---|---|
Fat | 5.2 | 29* | 98 | Parent compound (75–86%) |
Liver | 1.8 | 8.2 | 34 | Hydroxylated metabolites (71%) |
Kidney | 0.5 | 1.6 | 6.1 | Parent compound (48%) |
Muscle | 0.2 | 0.7 | 2.8 | Parent compound (29%) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7